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Compound Name: Fostriecin

Cat. No.: B15560244 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Fostriecin is a potent, water-soluble antitumor antibiotic originally isolated from Streptomyces

pulveraceus. While initially investigated for its activity against topoisomerase II, its primary

mechanism of action at cytotoxic concentrations is the highly selective inhibition of

serine/threonine protein phosphatase 2A (PP2A) and, to a lesser extent, PP1 and PP4.[1][2][3]

[4] This potent inhibition disrupts the tightly regulated cell cycle checkpoints, particularly the

G2/M transition. By preventing the dephosphorylation of key mitotic regulators, fostriecin
forces cells to enter mitosis prematurely, even in the presence of unreplicated or damaged

DNA.[1][4] This property makes fostriecin an invaluable tool for studying the mechanisms of

mitotic entry, checkpoint control, and for inducing premature chromosome condensation (PCC)

in interphase cells for cytogenetic analysis.

Mechanism of Action
The entry into mitosis is primarily driven by the activation of the Cyclin-Dependent Kinase 1

(Cdk1, also known as Cdc2) complexed with Cyclin B. The activity of this complex is tightly

controlled by a balance of phosphorylation and dephosphorylation events. The kinase Wee1

and Myt1 phosphorylate Cdk1 on Threonine-14 and Tyrosine-15, holding it in an inactive state

during the S and G2 phases. For mitotic entry, the phosphatase Cdc25 must remove these

inhibitory phosphates.
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The activity of both Wee1/Myt1 and Cdc25 is regulated by upstream kinases and

phosphatases, including PP2A. Fostriecin acts as a potent inhibitor of PP2A.[1][2] By inhibiting

PP2A, fostriecin prevents the dephosphorylation and inactivation of kinases that promote

mitosis and/or prevents the dephosphorylation and activation of proteins that inhibit mitosis.

The net effect is a sustained phosphorylation state of Cdk1/Cyclin B substrates, leading to a

rapid and premature activation of the Cdk1/Cyclin B complex, which overrides the G2

checkpoint and drives the cell into mitosis.[5] Fostriecin achieves this by covalently binding to

the Cysteine-269 residue of the PP2A catalytic subunit.[6]
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Fostriecin inhibits PP2A, leading to Cdk1 activation and premature mitosis.

Data Presentation: Inhibitory Activity and Effective
Concentrations
Fostriecin exhibits differential potency against various cellular targets. Its high selectivity for

PP2A over other phosphatases and Topoisomerase II is key to its utility as a specific research

tool.
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Target Enzyme
IC50 (50%
Inhibitory
Concentration)

Effective
Concentration
in Cell Culture

Cell Line
Examples

Reference

Protein

Phosphatase 2A

(PP2A)

3.2 nM - 40 nM
1 µM - 20 µM (for

G2/M arrest)
CHO, BHK-21 [1][2][7]

Protein

Phosphatase 1

(PP1)

4 µM - 131 µM > 20 µM - [1][2][4]

Topoisomerase II ~40 µM > 40 µM - [1][4][8]

Premature

Chromosome

Condensation

-
125 µM - 375 µM

(for 1.5 - 2h)

BHK-21, Human

Cancer Cells

Note: Effective concentrations in cell culture are typically much higher than in vitro IC50 values

due to factors like cell permeability and cellular metabolism.

Experimental Protocols
Protocol 1: Preparation of Fostriecin Stock Solution
Materials:

Fostriecin powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Procedure:

Precaution: Handle fostriecin powder in a chemical fume hood. Wear appropriate personal

protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Reconstitution: Prepare a 10 mM stock solution by dissolving the fostriecin powder in

DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.14 mg of fostriecin (M.W.

414.39 g/mol ) in 1 mL of DMSO.

Aliquoting: Vortex gently until fully dissolved. Aliquot the stock solution into smaller, single-

use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-

thaw cycles.

Protocol 2: Induction of Premature Mitosis / Premature
Chromosome Condensation (PCC)
This protocol provides a general guideline for inducing premature mitosis in adherent

mammalian cells. Optimal conditions, including fostriecin concentration and incubation time,

should be determined empirically for each cell line and experimental goal.

Materials:

Adherent mammalian cells of interest (e.g., HeLa, U2OS, CHO)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Fostriecin stock solution (10 mM in DMSO)

Trypsin-EDTA

Hypotonic solution (75 mM KCl)

Carnoy's fixative (3:1 methanol:acetic acid, freshly prepared and chilled)

Microscope slides

DNA stain (e.g., DAPI or Hoechst 33342)

Procedure:
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Cell Seeding: Seed cells onto coverslips in a petri dish or directly into a multi-well plate at a

density that will result in 50-70% confluency at the time of treatment. Culture overnight under

standard conditions (e.g., 37°C, 5% CO₂).

Synchronization (Optional): For a more homogenous population of cells entering mitosis,

synchronization at the G1/S or S phase boundary can be beneficial. A common method is a

single or double thymidine block.

Fostriecin Treatment:

Thaw an aliquot of the 10 mM fostriecin stock solution.

Dilute the stock solution directly into pre-warmed complete culture medium to achieve the

desired final concentration (e.g., start with a range of 1 µM to 100 µM). A vehicle control

(DMSO only) must be run in parallel.

Remove the old medium from the cells and replace it with the fostriecin-containing

medium.

Incubate for the desired period (e.g., 1 to 4 hours). A time course is recommended to find

the optimal window for observing premature mitosis.

Cell Harvesting:

Aspirate the medium.

Wash the cells once with PBS.

Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete

medium.

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5

minutes.

Hypotonic Treatment:

Aspirate the supernatant carefully, leaving a small volume of liquid to resuspend the cell

pellet.
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Gently resuspend the pellet by flicking the tube.

Add 5-10 mL of pre-warmed (37°C) 75 mM KCl hypotonic solution dropwise while gently

vortexing.

Incubate at 37°C for 10-20 minutes (optimize for your cell type).

Fixation:

Add 1 mL of fresh, ice-cold Carnoy's fixative to the tube. Mix gently by inversion.

Centrifuge at 500 x g for 5 minutes.

Aspirate the supernatant and resuspend the pellet in 5-10 mL of fresh, cold fixative.

Repeat the fixation wash two more times. After the final wash, resuspend the cell pellet in

a small volume (e.g., 0.5 mL) of fixative.

Slide Preparation and Staining:

Drop the cell suspension from a height of ~30 cm onto a clean, humidified microscope

slide.

Allow the slides to air dry.

Mount the slides with a mounting medium containing a DNA stain like DAPI or Hoechst.

Visualize under a fluorescence microscope. Look for the characteristic morphology of

prematurely condensed chromosomes (PCCs), which appear as fragmented or pulverized

(S-phase) or elongated but distinct (G2-phase) chromatin structures within cells that have

not reached full mitotic size.[9]
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Experimental workflow for inducing premature mitosis with fostriecin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15560244?utm_src=pdf-body-img
https://www.benchchem.com/product/b15560244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Methods for Analysis
Confirmation of premature mitotic entry can be achieved through several methods:

Fluorescence Microscopy: As described in Protocol 2, this is the most direct way to visualize

PCCs. Cells in G1 will show single chromatid chromosomes, S-phase cells will show a

"pulverized" chromatin appearance, and G2 cells will show double chromatid chromosomes.

[10]

Flow Cytometry: Analyze the cell cycle distribution. Fostriecin treatment typically causes an

accumulation of cells in the G2/M peak (4N DNA content).[8] Staining for phospho-histone

H3 (a mitotic marker) simultaneously with DNA content can quantify the percentage of cells

entering mitosis.

Immunofluorescence: Stain cells for key mitotic events.

Phospho-Histone H3 (Ser10): A robust marker for mitotic chromatin condensation.

Lamin A/C: To observe nuclear envelope breakdown, a key step in mitotic entry.[9]

α/β-Tubulin: To visualize the state of the microtubule network and check for aberrant

spindle formation, which is a common outcome of fostriecin treatment.[7][9]

Western Blotting: Probe cell lysates for the phosphorylation status of Cdk1 (loss of inhibitory

phosphorylation) or the protein levels of key cell cycle regulators like Cyclin B. An increase in

Cyclin B levels can be observed in cells arrested in mitosis.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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